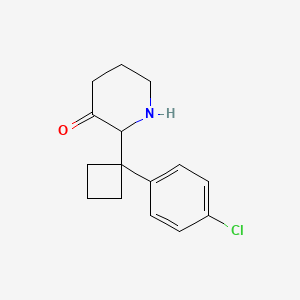
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is a chemical compound with a molecular weight of 263.76 g/mol. This compound is characterized by the presence of a piperidin-3-one ring substituted with a 4-chlorophenyl group and a cyclobutyl group. It is known for its unique reactivity and selectivity, making it a valuable asset in various research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzyl cyanide with cyclobutanone in the presence of a base, followed by cyclization with piperidine under acidic conditions. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidinone ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinones or chlorophenyl derivatives.
Scientific Research Applications
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and their substituted derivatives.
Cyclobutyl Compounds: Compounds containing the cyclobutyl group, such as cyclobutanone and cyclobutylamine.
Chlorophenyl Compounds: Compounds with the 4-chlorophenyl group, such as 4-chlorobenzyl alcohol and 4-chlorobenzaldehyde.
Uniqueness
2-(1-(4-Chlorophenyl)cyclobutyl)piperidin-3-one is unique due to its combination of the piperidinone ring, cyclobutyl group, and chlorophenyl group. This unique structure imparts specific reactivity and selectivity, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)cyclobutyl]piperidin-3-one |
InChI |
InChI=1S/C15H18ClNO/c16-12-6-4-11(5-7-12)15(8-2-9-15)14-13(18)3-1-10-17-14/h4-7,14,17H,1-3,8-10H2 |
InChI Key |
ZPRQKSVYMZPWMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(NC1)C2(CCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


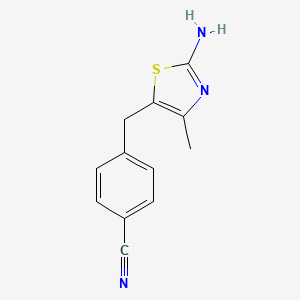
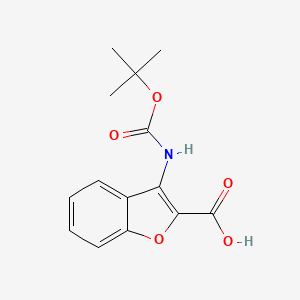



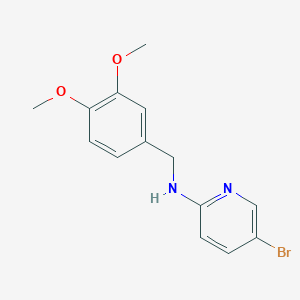
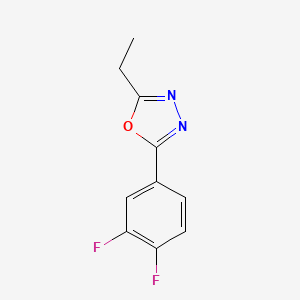
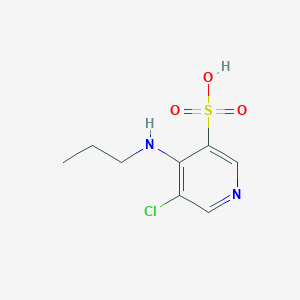

![Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B11814496.png)




